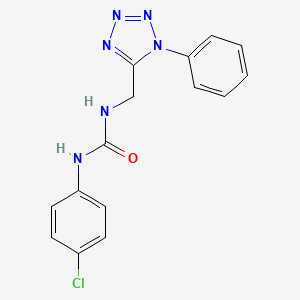

N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

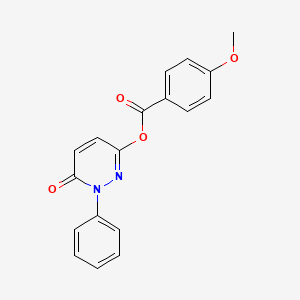

N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide, also known as DPC 333, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. DPC 333 is a pyridine derivative with a chlorophenyl substituent and two trifluoromethyl groups.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides

Research on new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines has led to the synthesis of polymers incorporating pyridyl moieties in their main chain. These polymers exhibit high yield, inherent viscosities ranging from 0.32 to 0.72 dL/g, and are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis. Their solubility in polar solvents and thermal properties highlights the potential of pyridine-derived carboxamides in creating materials with desirable physical and chemical characteristics (Faghihi & Mozaffari, 2008).

Development of Aromatic Polyamides and Poly(amide-imide)s

Further exploration into the synthesis of polyamides and poly(amide–imide)s derived from bis(aminophenoxy) benzonitriles reveals the preparation of polymers using aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These polymers demonstrate good solubility in aprotic polar solvents, high thermal stability with no significant weight loss before 400 °C, and amorphous structures, except for specific derivatives, suggesting their applicability in high-performance materials and engineering applications (Saxena et al., 2003).

Gas Separation Applications

The research on wholly aromatic hyperbranched polyimides for gas separation applications introduces a series of polyimides prepared by condensation polymerization. These polyimides exhibit distinct properties based on monomer addition orders and are highlighted for their potential in gas separation technologies, showcasing the versatility of pyridine-derived compounds in addressing specific industrial challenges (Fang et al., 2000).

Complexation with Metal Ions

Studies on new pyridine carboxamide ligands and their complexation to copper(II) detail the synthesis of ligands from pyridine dicarboxylic acid and their subsequent reaction with copper(II) acetate to form complexes. These complexes, characterized by X-ray crystallography, highlight the potential of pyridine-derived carboxamides in the field of coordination chemistry, with implications for catalysis, molecular recognition, and the design of metal-organic frameworks (Jain et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide may also target protein kinases or other enzymes involved in cell cycle control.

Mode of Action

Compounds that inhibit protein kinases like cdk2 typically do so by binding to the enzyme’s active site, preventing it from phosphorylating its substrates . This disrupts the normal progression of the cell cycle, potentially leading to cell death.

Biochemical Pathways

Inhibition of cdk2 would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.

Result of Action

Compounds that inhibit cdk2 can cause cell cycle arrest, leading to apoptosis . This makes them potential candidates for cancer treatment, as they could selectively kill rapidly dividing cancer cells.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)7-5-10(13(16,17)18)23-11(6-7)14(19,20)21/h1-6H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZZBFBPOUHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)